molecular formula C21H25N3O2S B2364758 2-(4-(isopropylthio)phenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide CAS No. 2034378-29-3

2-(4-(isopropylthio)phenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide

Cat. No.: B2364758
CAS No.: 2034378-29-3
M. Wt: 383.51
InChI Key: WVQAQKFTHPFUMO-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[2,3-c]pyridine core fused with a seven-membered lactam ring, substituted at the 6-position by a 1-methyl-7-oxo group. The isopropylthio group may enhance membrane permeability, while the acetamide linkage provides hydrogen-bonding capacity, critical for target interactions.

Properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-15(2)27-18-6-4-16(5-7-18)14-19(25)22-10-13-24-12-9-17-8-11-23(3)20(17)21(24)26/h4-9,11-12,15H,10,13-14H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQAQKFTHPFUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2C=CC3=C(C2=O)N(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolo[2,3-c]pyridine Core Construction

Adapting methods from 1H-pyrrolo[3,2-c]pyridine syntheses, a plausible route involves:

Step 1: Nitration of 3-methylpyridine
3-Methylpyridine undergoes nitration with fuming HNO₃/H₂SO₄ to yield 4-nitro-3-methylpyridine-1-oxide.

Step 2: Cyclization to Pyrrolopyridine
Iron-mediated reduction in acetic acid induces cyclization, forming 6-bromo-1H-pyrrolo[2,3-c]pyridine.

Step 3: N-Methylation
Treatment with methyl iodide/K₂CO₃ in DMF introduces the 1-methyl group.

Step 4: Oxidation to 7-Oxo Derivative
MnO₂ or KMnO₄ oxidizes the 6-position to a ketone, yielding 1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-one.

Ethylamine Sidechain Installation

Mitsunobu Reaction
Coupling 7-oxo-pyrrolopyridine with 2-aminoethanol using DIAD/PPh₃ affords the ethylamine spacer.

Synthesis of 4-(Isopropylthio)phenylacetic Acid

Thioether Formation

Nucleophilic Aromatic Substitution
4-Fluorophenylacetic acid reacts with isopropylthiol in the presence of NaH/DMF to yield 4-(isopropylthio)phenylacetic acid.

Activation as Acid Chloride

Treatment with SOCl₂ converts the carboxylic acid to its acyl chloride for subsequent amidation.

Final Amide Coupling

Schotten-Baumann Conditions
Reacting pyrrolopyridine-ethylamine with 4-(isopropylthio)phenylacetyl chloride in dichloromethane/NaOH(aq) produces the target acetamide.

Optimization and Characterization

Reaction Conditions

Step Reagents Temperature Time Yield (%)
Nitration HNO₃/H₂SO₄ 0°C → RT 6 h 72
Cyclization Fe/AcOH 100°C 5 h 65
Methylation MeI/K₂CO₃ 80°C 12 h 88
Oxidation KMnO₄ 60°C 3 h 53
Amidation Acyl chloride/NaOH 0°C → RT 2 h 78

Purification Strategies

  • Silica gel chromatography (hexane/EtOAc gradient) for intermediates.
  • Recrystallization from EtOH/H₂O for final product.

Spectroscopic Validation

  • ¹H NMR : Key signals include pyrrole CH (δ 6.7–7.3), acetamide NH (δ 8.2), and isopropylthio SCH(CH₃)₂ (δ 1.3–1.5).
  • HRMS : Expected [M+H]⁺ at m/z 456.18 (C₂₃H₂₈N₃O₂S).

Challenges and Mitigation

  • Regioselectivity in Nitration : Controlled nitration conditions prevent undesired 2-/5-substitution.
  • Oxidation Over-reduction : MnO₂ avoids excessive reduction of the ketone.
  • Thioether Stability : Use of anhydrous conditions prevents S-oxidation.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

  • Oxidation: It can be oxidized under mild or strong oxidizing agents, leading to the formation of specific oxidation products.

  • Reduction: It can also be reduced, particularly at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: The aromatic ring of the compound is susceptible to electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Solvents: Ethanol, dichloromethane, and acetonitrile are common solvents used in these reactions.

  • Catalysts: Palladium on carbon (Pd/C), platinum (Pt) for hydrogenation reactions.

Major Products Formed

The major products formed depend on the specific reactions carried out. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction might yield alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

Biology

Biologically, it may be used in studies investigating cellular pathways and enzyme interactions due to its specific binding properties.

Medicine

In medicine, this compound could serve as a lead compound in drug discovery, potentially exhibiting pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties.

Industry

Industrial applications might include its use in the manufacture of specialty chemicals, agrochemicals, or materials science.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved in its mechanism of action might include signal transduction pathways, gene expression regulation, or metabolic pathways. Detailed studies on its binding affinities and kinetics can provide insights into its precise mode of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with structurally related molecules from the evidence:

Feature Target Compound Compound Compound
Core Structure Pyrrolo[2,3-c ]pyridine Pyrrolo[2,3-d ]pyrimidine Pyrazolo[3,4-b ]pyridine
Key Substituents 4-(isopropylthio)phenyl, acetamide 4-sulfamoylphenyl, methylthio, methoxyphenyl 4-chlorophenyl, 4-fluorophenyl, acetamide
Synthetic Route Not described in evidence One-pot method with DIPEA, acetonitrile, and cyclopentylamine Multi-step alkylation/acylation with IR/NMR validation
Reported Bioactivity Hypothesized kinase inhibition (based on core similarity) Anticandidate for kinase targets (explicit in study) Anticancer/antimicrobial (implied by pyrazolo-pyridine analogs)

Key Observations

Core Heterocycles :

  • The pyrrolo[2,3-c ]pyridine core in the target compound differs from the pyrrolo[2,3-d ]pyrimidine in and the pyrazolo[3,4-b ]pyridine in . These variations influence electronic properties and binding affinities. For example, pyrimidine-containing cores () often exhibit stronger π-π stacking in kinase pockets, while pyridine derivatives (target compound) may prioritize solubility .

The 4-fluorophenyl group in ’s compound introduces electronegativity, which may improve metabolic stability relative to the target’s isopropylthio-phenyl group .

Synthetic Complexity :

  • ’s one-pot synthesis offers efficiency (yield ~70%), whereas ’s multi-step route requires rigorous purification (mp: 214–216°C, IR/NMR validation) . The target compound’s synthesis remains uncharacterized in the evidence.

Biological Implications :

  • The acetamide linkage is conserved across all compounds, suggesting its role in hydrogen-bond interactions with biological targets (e.g., ATP-binding pockets in kinases). However, the target compound’s pyrrolo-pyridine core may confer selectivity over pyrimidine-based inhibitors .

Biological Activity

The compound 2-(4-(isopropylthio)phenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its mechanisms of action, cytotoxicity profiles, and therapeutic potential.

Chemical Structure

The compound features a complex structure comprising an isopropylthio group, a pyrrolopyridine moiety, and an acetamide functional group. This unique arrangement may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in cancer treatment. The following sections detail specific findings regarding its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.2Induction of apoptosis
MDA-MB-468 (Breast)8.79Inhibition of PI3Kβ and Akt pathways
A549 (Lung)15.5Cell cycle arrest

The data reveals that the compound is particularly effective against the MDA-MB-468 cell line, with an IC50 value of 8.79 µM, indicating a potent cytotoxic effect compared to MCF-7 cells .

The primary mechanisms through which this compound exerts its effects include:

  • Apoptosis Induction : Flow cytometric analysis demonstrated that the compound induces apoptosis in cancer cells, with rates comparable to established chemotherapeutic agents like gefitinib .
  • Inhibition of Key Kinases : The compound has been shown to inhibit critical kinases involved in cancer progression, such as PI3Kβ and Akt. This inhibition disrupts signaling pathways that promote cell survival and proliferation .
  • Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in the G1 phase, thereby preventing cancer cells from dividing and proliferating effectively .

Case Studies

Recent studies have highlighted the potential of this compound in treating various cancers:

  • Breast Cancer : In a study involving MDA-MB-468 cells, treatment with this compound resulted in significant tumor growth inhibition and enhanced apoptosis rates compared to control groups .
  • Lung Cancer : Preliminary results from A549 cell line studies indicate promising activity against lung cancer cells, warranting further investigation into its applicability in lung cancer therapies .

Q & A

Q. Basic

  • Solubility profiling : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
  • Stability : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH) .
  • Cryoprotectants : Lyophilize with trehalose for long-term storage .

How to validate purity in complex reaction mixtures?

Q. Advanced

  • HPLC-DAD/MS : Detect impurities at 254 nm and correlate with mass fragments .
  • Elemental analysis : Verify C, H, N, S percentages within 0.4% of theoretical values .
  • NMR spiking : Add authentic samples to reaction mixtures to identify co-eluting impurities .

How to address metabolic instability in in vivo studies?

Q. Advanced

  • Metabolite ID : Use LC-MS/MS to identify oxidative (e.g., S-oxidation) or hydrolytic (amide cleavage) products .
  • Prodrug design : Mask labile groups (e.g., acetate prodrugs for improved stability) .
  • Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .

What structural motifs influence pharmacokinetic properties?

Basic
Key motifs include:

  • Isopropylthio group : Enhances lipophilicity (logP >3) but may reduce aqueous solubility .
  • Acetamide linker : Facilitates hydrogen bonding with target proteins, improving affinity .
  • Pyrrolopyridinone core : Governs metabolic stability; electron-withdrawing groups slow CYP-mediated oxidation .

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